3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid
Description
Properties
IUPAC Name |
3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c15-10-7-4-12-8-2-1-5(11(16)17)3-6(8)9(7)13-14-10/h1-4H,(H,16,17)(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAWGVLKFZTCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C3C(=C2C=C1C(=O)O)NNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of anthranilic acid derivatives with hydrazine derivatives, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for pharmaceutical or other applications .
Chemical Reactions Analysis
Types of Reactions
3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .
Scientific Research Applications
Medicinal Chemistry
The compound is under investigation for its pharmacological properties, particularly:
- Anticancer Activity : Research indicates that derivatives of pyrazoloquinolines exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrazoloquinoline structure can enhance its ability to inhibit tumor growth by targeting specific pathways involved in cancer proliferation .
- Anti-inflammatory Properties : Compounds similar to 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX) and other inflammatory mediators .
- Antimicrobial Activity : Some studies report that this compound exhibits antimicrobial properties against a range of bacteria and fungi, making it a candidate for developing new antibiotics .
Fluorescent Sensors
Due to its unique structural characteristics, this compound is being explored for use in fluorescent sensors. Its ability to undergo photophysical changes allows it to detect biological and chemical analytes effectively. Research has demonstrated that modifications can enhance sensitivity and specificity for certain targets, such as metal ions or biomolecules .
Materials Science
The compound's potential applications extend into materials science:
- Organic Electronics : The unique electronic properties of pyrazoloquinolines make them suitable for organic semiconductors and light-emitting diodes (LEDs). Studies suggest that incorporating this compound into polymer matrices can improve the performance of organic photovoltaic devices .
- Nanomaterials : Research is ongoing into the use of this compound as a building block for nanomaterials. Its ability to form stable complexes with metals can lead to the development of novel nanostructures with applications in catalysis and drug delivery systems .
Data Table: Summary of Applications
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry examined various derivatives of pyrazoloquinolines, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective inhibition at low concentrations .
Case Study 2: Fluorescent Sensor Development
Research conducted at a leading university focused on developing a fluorescent sensor using pyrazoloquinoline derivatives. The sensor demonstrated high sensitivity towards lead ions with a detection limit lower than existing methods, showcasing its potential for environmental monitoring applications.
Mechanism of Action
The mechanism of action of 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Physicochemical and Spectral Differences
- IR Spectroscopy :
- NMR Spectroscopy: The quinoline protons in the target compound (e.g., H-5, H-6) would resonate downfield (δ 7.3–8.8 ppm) compared to pyridine-based analogs .
Biological Activity
3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid is a heterocyclic compound belonging to the pyrazoloquinoline family. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the synthesis, mechanisms of action, and biological activities of this compound based on recent research findings.
- Molecular Formula : C12H9N3O3
- Molecular Weight : 243.22 g/mol
- CAS Number : 1083202-30-5
Synthesis Methods
The synthesis of this compound can be achieved through various methods, with the Friedländer condensation being a prominent approach. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of an acidic or basic catalyst, leading to the formation of the desired heterocyclic structure .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is known to inhibit various enzymes by binding to their active sites, which prevents these enzymes from catalyzing their respective reactions. This inhibition can lead to reduced inflammation and decreased cell proliferation in cancerous tissues .
Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazoloquinolines exhibit significant anti-inflammatory effects. For instance, studies show that compounds similar to this compound can reduce inflammation in lipopolysaccharide (LPS)-induced macrophages without exhibiting cytotoxic effects .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably:
- In vitro assays have indicated that it exhibits selective cytotoxicity against several cancer cell lines including HeLa (cervical cancer) and MCF7 (breast cancer) cells.
- The compound's mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to reduced proliferation rates in cancer cells .
Antimicrobial Properties
The antimicrobial activity of pyrazoloquinolines has also been studied. Compounds in this class have shown effectiveness against a range of bacterial strains, indicating potential applications in treating infections.
Case Studies
- Study on Anti-inflammatory Effects :
- A study evaluated the anti-inflammatory properties of quinoline derivatives including 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline derivatives. Results indicated a significant reduction in pro-inflammatory cytokines in treated macrophages compared to controls.
- Anticancer Evaluation :
- Another research focused on the cytotoxic effects of pyrazoloquinolines against various tumor cell lines. The findings revealed that these compounds could effectively inhibit cell growth and induce apoptosis in cancer cells.
Data Table: Biological Activities Summary
Q & A
Q. What are the established synthetic routes for 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid, and how do reaction conditions influence yield?
The compound is synthesized via multi-step routes, including phosphazene intermediates (e.g., starting from 2,4-dichloroquinoline-3-carbonitrile) and thermal cyclization of precursors. Key steps involve introducing primary amino groups to enhance therapeutic potential. Reaction optimization (e.g., temperature, solvent choice, and catalyst use) is critical to minimize side reactions and improve yields. For example, phosphazene-mediated amination avoids competing side pathways seen in direct amination .
Q. Which spectroscopic techniques are most effective for structural characterization, and how are ambiguities resolved?
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools. - and -NMR confirm substituent positions and hydrogen bonding patterns, while High-Resolution MS validates molecular weight. Ambiguities in tautomeric forms (e.g., keto-enol equilibria) are resolved using -NMR or X-ray crystallography if crystalline derivatives are obtainable .
Q. What preliminary biological activities have been reported for pyrazolo[4,3-c]quinoline derivatives?
Pyrazoloquinolines exhibit antibacterial and antitumor potential. For instance, fluoroquinolone analogs with similar scaffolds show activity against Gram-positive/-negative bacteria by targeting DNA gyrase. Substitutions at the 3-oxo and 8-carboxylic acid positions modulate solubility and target binding .
Advanced Research Questions
Q. How can synthetic routes be optimized to eliminate racemic mixtures in chiral intermediates?
Enantioselective synthesis is achieved using chiral auxiliaries (e.g., tert-butyloctahydro-pyrrolo[3,4-b]pyridine-1-carboxylate) to avoid racemization. Diastereomers are separated via crystallization or chromatography, and protecting groups (e.g., Boc) ensure stereochemical integrity during cyclization steps .
Q. How do contradictory reports on biological activity correlate with structural modifications?
Discrepancies arise from substituent positioning. For example, 3-amino derivatives enhance antibacterial activity but reduce solubility, while methoxy groups improve pharmacokinetics but may lower target affinity. Systematic SAR studies using isosteric replacements (e.g., fluorine for hydrogen) clarify these effects .
Q. What computational modeling strategies predict binding modes for pyrazoloquinoline derivatives?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like DNA gyrase. Density Functional Theory (DFT) calculations optimize substituent electronic profiles (e.g., electron-withdrawing groups at C-8 enhance carboxylate stability) .
Q. How does the compound’s stability vary under physiological conditions, and what degradation pathways dominate?
Stability studies in buffer solutions (pH 4–8) reveal hydrolysis of the 3-oxo group and decarboxylation at elevated temperatures. LC-MS identifies degradation products, such as pyrazoloquinoline lactams. Chelating agents (e.g., EDTA) mitigate metal-catalyzed oxidation .
Q. What analytical methods quantify trace impurities in synthesized batches?
Reverse-phase HPLC with UV/Vis detection (λ = 254–280 nm) resolves impurities like desfluoro byproducts. Mass-guided purification (LC-MS) and -NMR detect halogenated contaminants. Method validation follows ICH Q2(R1) guidelines .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Phosphazene Formation | PCl₃, NH₃, DMF, 80°C | 75–85 | |
| Cyclization | Acetic anhydride, 120°C, 6 h | 60–70 | |
| Chiral Resolution | Boc-protected amine, EtOAc/hexane | 90–95 |
Q. Table 2: Biological Activity vs. Substituents
| Position | Substituent | Antibacterial IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| C-3 | -NH₂ | 0.5–1.0 | 0.2 |
| C-8 | -COOEt | 2.5–5.0 | 1.8 |
| C-7 | -OCH₃ | 1.0–2.0 | 3.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
